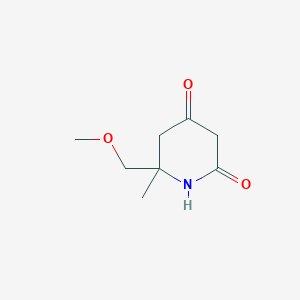

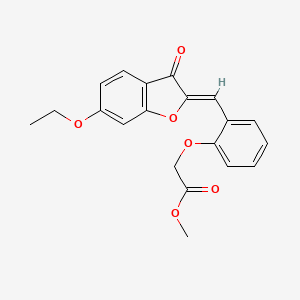

![molecular formula C20H14ClN3OS B2497650 N-(6-氯苯并[d]噻唑-2-基)-N-(吡啶-4-基甲基)苯甲酰胺 CAS No. 923123-11-9](/img/structure/B2497650.png)

N-(6-氯苯并[d]噻唑-2-基)-N-(吡啶-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired structural complexity. For instance, the discovery and evaluation of similar compounds have demonstrated the importance of substituted benzamides as potent inhibitors in various biochemical pathways (Borzilleri et al., 2006). Another example includes the synthesis of novel cyclic systems within thiadiazole derivatives, highlighting the methodological advancements in creating compounds with specific biological activities (Adhami et al., 2014).

Molecular Structure Analysis

Crystal structure and spectroscopic methods play a crucial role in determining the molecular conformation and electronic properties of such compounds. Detailed structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives through X-ray crystallography reveals the orientation of molecular rings and their influence on the compound's biological activity (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including halogenation, amination, and cyclization reactions, significantly impacts their pharmacological profile. Studies have shown how various chemical modifications can lead to the formation of compounds with enhanced biological activities (Khazaei et al., 2015).

科学研究应用

药物化学应用

1. 血管内皮生长因子受体-2(VEGFR-2)抑制剂

与查询化合物密切相关的取代苯甲酰胺已被确认为VEGFR-2激酶活性的有效和选择性抑制剂。这些化合物在人类肺癌和结肠癌异种移植模型中表现出显著的体内疗效,突显了它们作为癌症治疗药物的潜力 (R. Borzilleri et al., 2006)。

2. 铜(II)配合物的抗癌活性

基于噻二唑并[2,3-a]吡啶苯甲酰胺衍生物及其铜(II)配合物的新型环系统显示出对各种人类癌细胞系的显著细胞毒性,表明它们在开发新的抗癌药物方面具有潜在应用 (F. Adhami et al., 2014)。

3. 磷脂酰肌醇-3-激酶(PI3K)/mTOR双重抑制剂

关于苯并噻唑衍生物作为PI3Kα和mTOR的有效体内和体外抑制剂的研究表明它们在解决与抗癌治疗相关的代谢稳定性问题方面的重要性 (Markian M Stec et al., 2011)。

材料科学应用

1. 电化学传感

关于N-(2H-[1,2,4]噻二唑并[2,3-a]吡啶-2-基亚甲基)苯甲酰胺衍生物的研究已经导致铬离子选择性电极的开发,展示了该化合物在构建用于环境监测的敏感和选择性传感器中的实用性 (L. Hajiaghababaei et al., 2016)。

2. 有机合成和催化

在室温下使用吡啶噻唑衍生物与官能化芳基、杂环芳基、烷基和苄基锌试剂进行Ni催化的交叉偶联反应展示了它们在促进高效和环保合成途径中的作用 (Laurin Melzig et al., 2010)。

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-16-6-7-17-18(12-16)26-20(23-17)24(13-14-8-10-22-11-9-14)19(25)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEVOEWQKBUIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

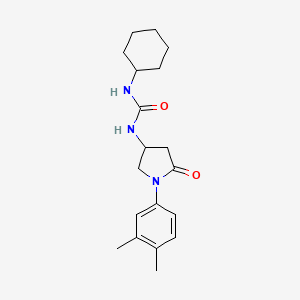

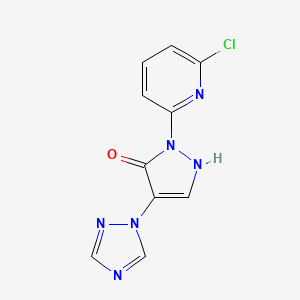

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

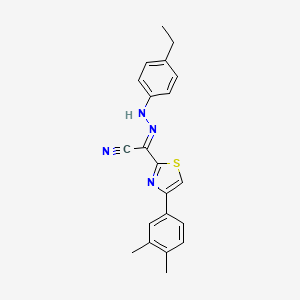

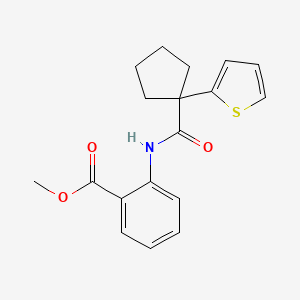

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

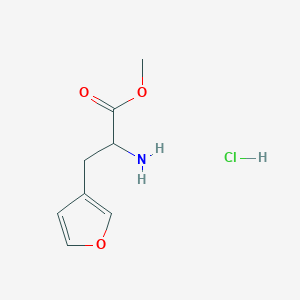

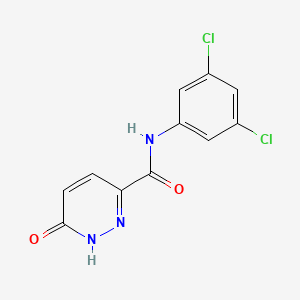

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)